molecular formula C18H17ClN2O2 B15148514 1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B15148514
M. Wt: 328.8 g/mol
InChI Key: FNFFJGGTAGFRPG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a 3-methylphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The 4-chlorophenyl and 3-methylphenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol
  • (3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl)methanol

Uniqueness

1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring and carboxamide group differentiate it from other similar compounds, making it a valuable subject for research.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H17ClN2O2/c1-12-3-2-4-15(9-12)20-18(23)13-10-17(22)21(11-13)16-7-5-14(19)6-8-16/h2-9,13H,10-11H2,1H3,(H,20,23)

InChI Key

FNFFJGGTAGFRPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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